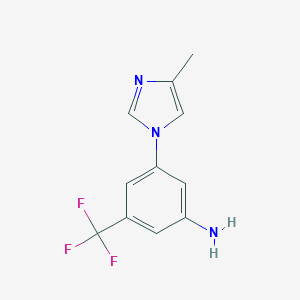
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Cat. No. B132130
Key on ui cas rn:
641571-11-1
M. Wt: 241.21 g/mol
InChI Key: WWTGXYAJVXKEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09029533B2
Procedure details


A suspension of 3-bromo-5-(trifluoromethyl)aniline (4.8 g, 20 mmol), 4-methylimidazole (1.97 g, 24 mmol), potassium carbonate (3.04 g, 22 mmol), CuI (0.57 g, 3 mmol), and 8-hydroxyquinoline (0.44 g, 3 mmol,) in dry DMSO (20 mL) in a pressure tube was degassed by bubbling N2 into the suspension for 10 minutes while stirring. The tube was sealed tightly. The mixture was heated at 120° C. (oil bath temperature) for 15 h. The mixture was cooled down to 45-50° C. and 14% aq. NH4OH (20 mL) was added. The mixture was maintained at this temperature for 1 h. After cooling to rt, water and ethyl acetate were added. The aqueous layer was extracted with ethyl acetate and the combined organic layers were passed through a short silica gel column to remove most of green/blue Cu salts. The filtrate was dried over sodium sulfate and concentrated on a rotavap. The crude product was recrystallized from EtOAc/hexanes, giving pure pale yellow needles. The mother liquor was concentrated and the residue was purified on silica gel column (5% methanol/methylene chloride), yielding a second crop as pale yellow needles.





Name
CuI
Quantity
0.57 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:13][C:14]1[N:15]=[CH:16][NH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].OC1C=CC=C2C=1N=CC=C2>CS(C)=O.[Cu]I>[CH3:13][C:14]1[N:15]=[CH:16][N:17]([C:2]2[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=2)[NH2:5])[CH:18]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=C(C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
1.97 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CNC1
|
|
Name
|
|
|
Quantity
|
3.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.44 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
CuI
|
|
Quantity
|
0.57 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling N2 into the suspension for 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed tightly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled down to 45-50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
14% aq. NH4OH (20 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was maintained at this temperature for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water and ethyl acetate were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of green/blue Cu salts
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotavap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallized from EtOAc/hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving pure pale yellow needles
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mother liquor was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified on silica gel column (5% methanol/methylene chloride)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a second crop as pale yellow needles
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1N=CN(C1)C=1C=C(N)C=C(C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
